REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.[Br:9][C:10]1[N:11]=[C:12]([Br:19])[C:13]2[N:14]([CH:16]=[CH:17][N:18]=2)[CH:15]=1>ClCCl>[Br:1][C:16]1[N:14]2[CH:15]=[C:10]([Br:9])[N:11]=[C:12]([Br:19])[C:13]2=[N:18][CH:17]=1
|
Name
|
|
Quantity
|
1.81 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC=1N=C(C=2N(C1)C=CN2)Br
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium hydrogen carbonate (2×50 ml) and brine (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vaccuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=C2N1C=C(N=C2Br)Br
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.77 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |